An In-depth Technical Guide to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. As a novel derivative of the versatile furan carboxamide scaffold, this compound holds promise for applications in medicinal chemistry and materials science. This document outlines a detailed, field-proven methodology for its synthesis via amide coupling of 5-methylfuran-2-carboxylic acid and 4-aminophenol. Furthermore, it presents a thorough in-silico characterization, including predicted physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by experimental data from closely related analogs. The guide also explores the potential biological activities of this compound, drawing on the established antifungal and herbicidal properties of the furan carboxamide class. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction
Furan-based compounds are a cornerstone of heterocyclic chemistry, with a rich history in both natural products and synthetic pharmaceuticals. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. When incorporated into a carboxamide linkage, the resulting furan carboxamide scaffold has been identified as a privileged structure in drug discovery and agrochemical research. Numerous studies have highlighted the diverse biological activities of furan carboxamides, including potent antifungal, antibacterial, and herbicidal properties.
This guide focuses on a specific, yet under-explored derivative: N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide . This molecule combines the established furan carboxamide core with a 4-hydroxyphenyl moiety, a common pharmacophore known to participate in hydrogen bonding interactions with biological targets. The addition of a methyl group at the 5-position of the furan ring is anticipated to influence the compound's lipophilicity and metabolic stability.
The primary objective of this whitepaper is to provide a detailed, practical framework for the synthesis and characterization of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogs, this guide aims to empower researchers to confidently produce and evaluate this promising compound for their specific research needs.
Physicochemical Properties
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculation |
| Molecular Weight | 217.22 g/mol | Calculation |
| Appearance | Off-white to light brown solid | Analogy to similar amides |
| Melting Point | 180-190 °C | Based on starting materials[1][2] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar solvents. | Based on starting materials[1][3] |
| pKa | ~9.5 (phenolic hydroxyl), ~17 (amide N-H) | Analogy to phenols and amides |
| LogP | ~2.5 | Prediction based on structure |
Synthesis of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
The most direct and efficient synthetic route to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide is the amide coupling of 5-methylfuran-2-carboxylic acid with 4-aminophenol. This transformation can be achieved through several reliable methods, with the choice of coupling agent being a critical determinant of reaction efficiency and purity of the final product.
Proposed Synthetic Scheme
Caption: Proposed synthesis of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide.
Detailed Experimental Protocol
This protocol is based on standard amide coupling procedures and should be adapted and optimized by the end-user.
Materials:
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5-Methylfuran-2-carboxylic acid (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide.
Causality behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine.[4][5] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[6]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
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δ 9.5-10.5 (s, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.
-
δ 9.0-9.5 (s, 1H): Phenolic O-H proton. The chemical shift can be broad and is solvent-dependent.
-
δ 7.3-7.5 (d, 2H): Aromatic protons on the hydroxyphenyl ring ortho to the amide group.
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δ 6.8-7.0 (d, 2H): Aromatic protons on the hydroxyphenyl ring meta to the amide group.
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δ 7.0-7.2 (d, 1H): Furan proton at the 3-position.
-
δ 6.2-6.4 (d, 1H): Furan proton at the 4-position.
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δ 2.3-2.5 (s, 3H): Methyl protons at the 5-position of the furan ring.
¹³C NMR Spectroscopy
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δ 158-162: Amide carbonyl carbon.
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δ 150-155: Carbon of the hydroxyphenyl ring attached to the hydroxyl group.
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δ 145-150: Furan carbon at the 2-position.
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δ 155-160: Furan carbon at the 5-position.
-
δ 130-135: Carbon of the hydroxyphenyl ring attached to the amide nitrogen.
-
δ 120-125: Aromatic carbons of the hydroxyphenyl ring ortho to the amide group.
-
δ 115-120: Aromatic carbons of the hydroxyphenyl ring meta to the amide group.
-
δ 110-115: Furan carbon at the 3-position.
-
δ 105-110: Furan carbon at the 4-position.
-
δ 10-15: Methyl carbon.
Infrared (IR) Spectroscopy
-
3300-3500 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[3]
-
3200-3400 cm⁻¹ (sharp): N-H stretch of the amide.[7]
-
3100-3150 cm⁻¹: C-H stretch of the furan and phenyl rings.
-
~1650 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).[7]
-
~1550 cm⁻¹: N-H bend of the amide (Amide II band).
-
1500-1600 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250 cm⁻¹: C-O stretch of the phenol.[3]
-
~1020 cm⁻¹: C-O-C stretch of the furan ring.
Mass Spectrometry
-
Expected [M+H]⁺: 218.0761
-
Expected [M-H]⁻: 216.0612
-
Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the hydroxyphenyl group and cleavage of the amide bond.
Potential Biological Activities and Applications
While N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide has not been extensively studied, the broader class of furan carboxamides has demonstrated significant potential in several areas of biological research.
Antifungal Activity
A number of furan-2-carboxamide derivatives have been reported to exhibit potent antifungal activity against a range of plant pathogenic fungi.[1][8] The mechanism of action for some of these compounds has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] The structural similarity of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide to these known antifungal agents suggests that it may also possess fungicidal properties.
Herbicidal Activity
Certain furan carboxamide derivatives have been investigated as potential herbicides.[9] Their mode of action can vary, but some have been shown to inhibit plant-specific enzymes. Given the structural alerts within N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide, it is a candidate for screening in herbicidal assays.
Drug Discovery
The furan carboxamide scaffold is present in a number of biologically active molecules. The incorporation of the 4-hydroxyphenyl group, a common feature in many pharmaceuticals, makes this compound an interesting candidate for broader screening in various disease models.
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- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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